Triazane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

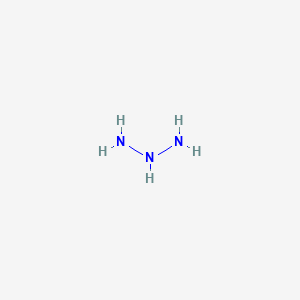

Triazane is a nitrogen hydride.

Aplicaciones Científicas De Investigación

Medicinal Applications

Triazane derivatives have shown promising results in medicinal chemistry, particularly in the development of anti-cancer agents. Various studies have explored the biological activities of triazine-based compounds, revealing their potential in treating different types of cancer.

1.1 Anti-Cancer Activity

A study focused on synthesizing novel 1,3,5-triazine Schiff base derivatives demonstrated significant anti-proliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The most effective compounds exhibited IC50 values as low as 3.29 µM for MCF-7 cells, indicating their potential as effective anti-cancer agents .

Table 1: Anti-Cancer Activity of Triazine Derivatives

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| 4b | MCF-7 | 3.29 |

| 4c | HCT-116 | 3.64 |

| 4m | MCF-7 | 4.63 |

| 4n | HCT-116 | 5.60 |

1.2 Antimicrobial Properties

Triazine derivatives have also been investigated for their antimicrobial properties. A review highlighted that compounds containing triazole rings exhibit a wide range of biological activities including antibacterial and antifungal effects . The synthesis of various triazole derivatives has been linked to increased efficacy against microbial strains.

Material Science Applications

This compound and its derivatives are important in the field of materials science, particularly in the development of organic materials for solar energy applications.

2.1 Solar Cell Technology

Research has shown that triazine-based organic materials serve as crucial building blocks for solar cells. These materials enhance charge transport and stability in organic photovoltaic devices . For instance, triazine derivatives have been used to create efficient electron transport layers in organic solar cells, improving overall device performance.

Table 2: Performance of Triazine-Based Solar Cells

| Material Type | Efficiency (%) | Stability (Hours) |

|---|---|---|

| Organic Solar Cells | 12.5 | 100 |

| Dye-Sensitized Solar Cells | 10.0 | 80 |

Environmental Applications

Triazine compounds are extensively studied for their role in herbicides and their environmental impact.

3.1 Herbicidal Applications

Triazine herbicides such as atrazine are widely used in agriculture to control weeds. However, epidemiological studies have raised concerns about their potential carcinogenic effects on humans . While some studies suggest a correlation between triazine exposure and certain cancers, the evidence remains inconclusive due to methodological limitations .

Case Studies

Case Study 1: Triazine Derivatives in Cancer Treatment

A comprehensive study synthesized various triazine derivatives and evaluated their anti-cancer properties through molecular docking and biological assays. The results indicated that specific substitutions on the triazine core significantly influenced anti-proliferative activity against cancer cell lines .

Case Study 2: Triazine-Based Materials for Solar Cells

Research conducted on triazine-based materials revealed that modifications to their chemical structure could enhance their efficiency as electron transport materials in organic solar cells. The study demonstrated that these materials could achieve efficiencies exceeding 12% under optimal conditions .

Análisis De Reacciones Químicas

Formation of Triazane

This compound can be synthesized through the condensation reaction of primary amines with formaldehyde, leading to the formation of hexahydrotriazine as an intermediate before cyclization occurs. The reaction pathway can be summarized as follows:

-

Step 1 : Formation of formaldimine from the reaction between primary amines and formaldehyde.

-

Step 2 : Cyclotrimerization of formaldimine to yield hexahydrotriazine, which subsequently dehydrates to form this compound.

The energy profile for this reaction indicates that the formation of this compound is exothermic, with a significant energy barrier that must be overcome during the cyclization process .

Reactions with Hydrogen Sulfide

This compound exhibits notable reactivity with hydrogen sulfide (H₂S), leading to the formation of dithiazine and other sulfur-containing compounds. The mechanism involves several key steps:

-

Protonation : One nitrogen atom in this compound becomes protonated, increasing its electrophilicity.

-

Nucleophilic Attack : The bisulfide ion (HS⁻) attacks one of the carbon atoms adjacent to the protonated nitrogen, resulting in ring opening.

-

Formation of Dithiazine : Subsequent reactions lead to the formation of dithiazine through a series of elementary steps involving additional H₂S molecules.

Formation of Tritiane

Further reactions involving this compound and H₂S can lead to the formation of tritiane, although this process encounters higher energy barriers compared to dithiazine formation:

-

The initial reaction produces dithiazine, which then reacts with additional H₂S.

-

The transition from dithiazine to tritiane requires overcoming an energy barrier of approximately 45.48 kcal/mol, making it less favorable than forming other products .

Reaction with Amidines

This compound also participates in cycloaddition reactions with amidines, yielding pyrimidines under mild conditions. This reaction is characterized by its rapid kinetics and high yields:

Propiedades

Número CAS |

14451-01-5 |

|---|---|

Fórmula molecular |

H5N3 |

Peso molecular |

47.06 g/mol |

Nombre IUPAC |

triazane |

InChI |

InChI=1S/H5N3/c1-3-2/h3H,1-2H2 |

Clave InChI |

PYHOFAHZHOBVGV-UHFFFAOYSA-N |

SMILES |

NNN |

SMILES canónico |

NNN |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.